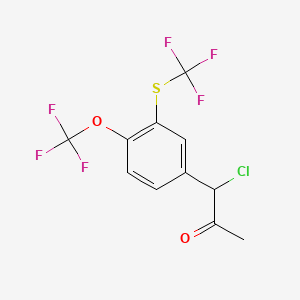

1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a halogenated propanone derivative featuring a phenyl ring substituted with two highly electronegative groups: a trifluoromethoxy (-OCF₃) group at the 4-position and a trifluoromethylthio (-SCF₃) group at the 3-position. These substituents significantly influence the compound’s electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s high lipophilicity, driven by the trifluorinated groups, likely enhances its bioavailability and reactivity in target applications .

Properties

Molecular Formula |

C11H7ClF6O2S |

|---|---|

Molecular Weight |

352.68 g/mol |

IUPAC Name |

1-chloro-1-[4-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3 |

InChI Key |

YTJKASPOGBORIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

Step 1: Synthesis of the Functionalized Phenyl Ring

- The phenyl ring bearing the trifluoromethoxy and trifluoromethylthio groups is synthesized through electrophilic aromatic substitution reactions.

- The trifluoromethoxy group is typically introduced via nucleophilic substitution or radical trifluoromethoxylation methods, sometimes employing reagents such as bis(trifluoromethyl)peroxide under photocatalytic conditions to generate the OCF₃ radical efficiently.

- The trifluoromethylthio group (-SCF₃) is incorporated using electrophilic trifluoromethylthiolation reagents. Recent advances include the use of hypervalent iodine(III) reagents and chiral isothiourea catalysts to improve selectivity and yield in α-trifluoromethylthiolation of activated esters, which could be adapted for aromatic systems.

Step 2: Friedel-Crafts Acylation

- The propan-2-one moiety is introduced by reacting the functionalized aromatic compound with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- This step typically requires anhydrous conditions and controlled temperatures (0°C to room temperature) to optimize regioselectivity and yield.

Step 3: Alpha-Chlorination

- The final step involves chlorination at the α-position of the ketone to yield the chloro-substituted product.

- Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are used under mild conditions.

- Reaction parameters such as solvent (e.g., dichloromethane, tetrahydrofuran), temperature (often 0°C to 25°C), and reaction time are optimized to minimize side reactions.

Industrial Scale Considerations

- For large-scale synthesis, continuous flow reactors and automated synthesis platforms are employed to improve reproducibility and safety.

- Purification is typically achieved by column chromatography or recrystallization to ensure high purity.

- Reaction conditions are fine-tuned to maximize yield (>70%) and minimize by-products.

Data Table Summarizing Preparation Parameters

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|---|

| Phenyl Ring Functionalization | Electrophilic aromatic substitution, trifluoromethoxylation, trifluoromethylthiolation | Hypervalent iodine(III) reagents, trifluoromethylthiolating agents, photocatalysts | THF, 1,4-dioxane, or other aprotic solvents | Room temp to reflux | Use of chiral catalysts for selectivity possible |

| Friedel-Crafts Acylation | Acylation | Acetyl chloride, AlCl₃ | DCM, CHCl₃, or THF | 0°C to RT | Anhydrous conditions required |

| Alpha-Chlorination | Halogenation | Sulfuryl chloride, NCS | DCM, THF | 0°C to 25°C | Controlled addition to avoid over-chlorination |

Chemical Reactions Analysis

1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for "1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one" are not available in the search results, the available literature does highlight its characteristics and potential applications in scientific research.

Chemical Properties and Structure

this compound is an organic compound with a complex structure. Its molecular formula is C11H7ClF6O2S, and it has a molecular weight of 352.68 g/mol. Key structural features include a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a phenyl ring.

Potential Applications

This compound is considered valuable for research in synthetic chemistry and pharmacology due to its unique combination of functional groups, which enhance its reactivity and potential biological activity compared to similar compounds. The presence of halogenated functional groups significantly influences its chemical behavior.

- Medicinal Chemistry and Agrochemicals The compound is considered notable for its potential applications in medicinal chemistry and agrochemicals.

- Enzyme Inhibition and Therapeutic Effects Research indicates that the compound exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic effects. The trifluoromethoxy and trifluoromethylthio groups enhance its interaction with biological targets, making it a candidate for further investigation in drug development. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, although more extensive research is needed to fully elucidate its biological mechanisms.

- Chemical Reactivity: The chemical reactivity of 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is primarily influenced by the presence of the chloro and trifluoromethoxy groups. These groups can participate in nucleophilic substitution reactions, allowing the compound to act as an electrophile in various chemical transformations. For instance, it can undergo reactions with nucleophiles such as amines or alcohols to form new derivatives.

Comparison with Related Compounds

The uniqueness of 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one lies in its specific combination of halogenated functional groups, which significantly influence its chemical behavior and potential applications.

- 1-Chloro-1-(4-chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one: Contains a chloromethyl group instead of a trifluoromethylthio group.

- 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one: Features a different substitution pattern on the phenyl ring.

- 1-Chloro-1-[4-chlorophenyl]propan-2-one: Lacks fluorinated groups, which affects its reactivity.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The compound’s closest structural analogues differ in substituent positions or functional groups:

- 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806708-09-7): This positional isomer swaps the trifluoromethoxy and trifluoromethylthio groups, placing -SCF₃ at the 2-position and -OCF₃ at the 3-position.

- 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806461-83-5): Here, -SCF₃ is replaced with a methylthio (-SCH₃) group, reducing electronegativity and lipophilicity. The molecular formula (C₁₁H₁₀ClF₃O₂S) remains identical, but the lower fluorine content decreases molecular polarity .

Physicochemical Properties

- Boiling Point and Density : The methylthio analogue () exhibits a predicted boiling point of 300.4±42.0°C and density of 1.37±0.1 g/cm³. The target compound, with bulkier -SCF₃ and -OCF₃ groups, likely has a higher boiling point due to increased molecular weight and intermolecular forces .

- Molecular Weight and Lipophilicity : The target compound’s molecular weight (unreported in evidence) is expected to exceed 298.71 g/mol (the methylthio analogue’s weight) due to the additional fluorine atoms. The -SCF₃ group’s stronger electron-withdrawing nature compared to -SCH₃ may lower solubility in polar solvents .

Commercial Availability and Purity

High-purity (≥98%) analogues like 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one are commercially available (), suggesting the target compound could be similarly accessible for industrial use. However, its complex synthesis (due to dual trifluorinated groups) may limit large-scale production .

Biological Activity

1-Chloro-1-(4-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple electronegative fluorine atoms, enhances its reactivity and biological activity. This article explores the compound's biological activity, including its interactions with biological molecules, synthesis methods, and relevant case studies.

- Molecular Formula : C11H7ClF6O2S

- Molecular Weight : 352.68 g/mol

- CAS Number : 1806644-67-6

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Electrophilic Nature : The presence of fluorine atoms increases the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This property can lead to the inhibition of enzyme activity or disruption of cellular processes .

- Inhibition of Enzymes : Studies indicate that similar fluorinated compounds can inhibit key enzymes involved in metabolic pathways. For instance, the trifluoromethyl group has been shown to enhance potency against specific targets like phytoene desaturase (PDS), which is crucial in plant metabolism .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available precursors containing chloro and trifluoromethyl groups.

- Reagents and Conditions : Specific catalysts and solvents are employed under controlled temperature conditions to optimize yield and purity.

- Purification : The final product is purified through techniques such as recrystallization or chromatography to achieve a high level of purity (typically ≥ 98%) .

Biological Studies and Case Reports

Recent research has highlighted the biological effects of this compound and related derivatives:

Case Study 1: Herbicidal Activity

A study evaluated the herbicidal activity of compounds structurally similar to this compound. The results indicated that these compounds exhibited significant post-emergence herbicidal effects against various weed species at concentrations ranging from 375 to 750 g/ha .

Case Study 2: Anticonvulsant Activity

Another investigation focused on derivatives containing similar functional groups, which demonstrated anticonvulsant properties in animal models. The results suggested that these compounds could effectively protect against seizures, indicating potential therapeutic applications in neurology .

Comparative Analysis

The following table summarizes the characteristics and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one | C11H8ClF5O2S | Potential enzyme inhibitor |

| 1-Chloro-4-(trifluoromethoxy)benzene | C7H4ClF3O | Skin irritant; low biological activity |

| 1-Chloro-1-[4-chlorophenyl]propan-2-one | C10H9ClO | Lacks fluorinated groups; reduced reactivity |

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

The synthesis can be optimized using a two-step approach:

Friedel-Crafts Acylation: React 4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

Purification: Employ fractional distillation or recrystallization using ethanol/water mixtures to isolate the product. Evidence from similar trifluoromethyl-containing ketones suggests that maintaining strict temperature control (~0–5°C) during the reaction minimizes byproducts .

Advanced: What crystallographic challenges arise during structural analysis, and how can SHELX software address them?

Methodological Answer:

Challenges include:

- Disorder in Trifluoromethyl Groups: Dynamic disorder due to free rotation of CF₃ groups complicates electron density maps.

- Twinned Crystals: Common in halogenated aromatic compounds, requiring careful data integration.

Solutions with SHELX:

- Use

SHELXLfor anisotropic refinement of fluorine atoms andSHELXDfor resolving twinning via Patterson methods. The robustness of SHELX in handling high-resolution data and pseudo-symmetry makes it ideal for such analyses .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- ¹⁹F NMR: Identifies distinct signals for trifluoromethoxy (-OCF₃, δ ~ -55 ppm) and trifluoromethylthio (-SCF₃, δ ~ -40 ppm) groups.

- IR Spectroscopy: Confirms the carbonyl stretch (C=O) at ~1700 cm⁻¹.

- HRMS (ESI⁺): Matches the molecular ion [M+H]⁺ to the theoretical mass (C₁₁H₉Cl₂F₆O₂S: 371.0 g/mol). These methods align with protocols for analogous trifluoromethylated ketones .

Advanced: How do computational studies (e.g., DFT) elucidate electronic effects of substituents?

Methodological Answer:

- DFT Calculations: Perform geometry optimization at the B3LYP/6-311+G(d,p) level to analyze:

- Electrostatic Potential Maps: Highlight electron-deficient regions at the chloroacetone moiety, favoring nucleophilic attacks.

- Frontier Molecular Orbitals: The LUMO is localized on the carbonyl group, explaining its reactivity in condensation reactions.

Studies on similar compounds show that trifluoromethylthio groups significantly lower LUMO energy, enhancing electrophilicity .

Advanced: What strategies resolve contradictions in reaction mechanism studies (e.g., competing pathways)?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare rates of deuterated vs. non-deuterated substrates to distinguish between SN2 (significant KIE) and radical mechanisms (negligible KIE).

- Trapping Experiments: Introduce TEMPO to quench radical intermediates. If reactivity is suppressed, a radical pathway is confirmed.

For example, discrepancies in nucleophilic substitution vs. radical pathways for chloroacetone derivatives can be resolved using these methods .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to test esterase inhibition, leveraging the compound’s electrophilic carbonyl group.

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls. Protocols for trifluoromethylthio-containing compounds suggest pre-incubation with glutathione to assess redox-mediated toxicity .

Advanced: How does regioselectivity in derivative synthesis depend on substituent positioning?

Methodological Answer:

- Steric and Electronic Analysis:

- Meta-Directing Effects: The trifluoromethoxy group directs electrophiles to the meta position, while the trifluoromethylthio group (strongly electron-withdrawing) enhances para selectivity in aromatic substitution.

- Cross-Coupling Reactions: Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to couple boronic acids at the chloroacetone site. Steric hindrance from the CF₃ group reduces coupling efficiency at adjacent positions.

Evidence from diaryl urea derivatives supports this regioselectivity pattern .

Advanced: How to design structure-activity relationship (SAR) studies targeting the trifluoromethylthio group?

Methodological Answer:

- Analog Synthesis: Replace -SCF₃ with -SCH₃, -SO₂CF₃, or -H to assess contributions to lipophilicity (logP) and binding affinity.

- Biological Testing: Compare IC₅₀ values across analogs in enzyme inhibition assays.

SAR studies on urea derivatives demonstrate that -SCF₃ enhances membrane permeability and target engagement .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods due to potential release of toxic gases (e.g., HCl, SO₂) during decomposition.

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles; avoid latex due to permeability to halogenated solvents.

Safety data for structurally related chlorinated ketones emphasize these precautions .

Advanced: How does thermal analysis (TGA/DSC) inform stability under storage conditions?

Methodological Answer:

- TGA: Heat at 10°C/min under N₂. A sharp mass loss above 150°C indicates decomposition of the chloroacetone moiety.

- DSC: Endothermic peaks at ~80°C correlate with melting, while exothermic events above 200°C suggest oxidative degradation.

Data from trifluoromethoxy-containing compounds show similar stability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.